molecular formula C25H26N2O6S B3944191 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate

Cat. No. B3944191
M. Wt: 482.5 g/mol
InChI Key: QJGUPGVZOXRJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate, also known as DN-1417, is a novel small molecule drug that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, proliferation, and survival.

Mechanism of Action

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is overexpressed in many types of cancer. CK2 is involved in many cellular processes that are critical for cancer cell survival, such as DNA repair, cell cycle regulation, and anti-apoptotic signaling. By inhibiting CK2, this compound can induce apoptosis in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It also inhibits the phosphorylation of AKT and ERK, which are downstream targets of CK2 and are involved in cell survival and proliferation. In animal studies, this compound has been shown to have low toxicity and good pharmacokinetic properties, with a half-life of around 4 hours.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate is its selectivity for CK2, which makes it a promising candidate for cancer therapy with low toxicity. However, its low solubility in water and poor bioavailability may limit its use in clinical settings. In addition, more studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and administration.

Future Directions

There are several future directions for the research and development of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate. One area of interest is the combination of this compound with other chemotherapy drugs to enhance their efficacy and reduce their toxicity. Another direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in different types of cancer and to determine its optimal dosing and administration.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of other chemotherapy drugs, such as cisplatin and doxorubicin, in both in vitro and in vivo studies.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S.C2H2O4/c26-28(27,23-10-9-18-5-1-2-8-21(18)17-23)25-13-11-24(12-14-25)22-15-19-6-3-4-7-20(19)16-22;3-1(4)2(5)6/h1-10,17,22H,11-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGUPGVZOXRJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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